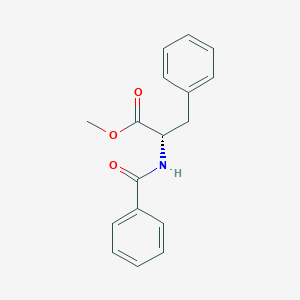![molecular formula C12H13ClN2O B1583987 2-クロロ-N-[2-(1H-インドール-3-イル)エチル]アセトアミド CAS No. 52191-26-1](/img/structure/B1583987.png)
2-クロロ-N-[2-(1H-インドール-3-イル)エチル]アセトアミド
概要
説明
“2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a chemical compound . It has a molecular formula of C12H13ClN2O and a molecular weight of 236.7 .
Physical And Chemical Properties Analysis
“2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a solid . It has a molecular weight of 236.7 . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
抗ウイルス活性
3-(クロロアセトアミドエチル)インドールと類似の化合物を含むインドール誘導体は、抗ウイルス特性について研究されています。 例えば、特定のインドール系化合物は、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示すことが報告されています 。これらの分子中のクロロアセトアミド基は、ウイルスタンパク質と相互作用し、その機能と複製を阻害する可能性があります。
抗炎症作用
インドール部分は、多くの抗炎症薬に共通する構造です。3-(クロロアセトアミドエチル)インドールは、他のインドール誘導体と構造的に類似していることから、抗炎症作用の可能性が示唆されます。 これは、プロ炎症性サイトカインの阻害または免疫細胞活性の調節による可能性があります 。
抗癌の可能性
いくつかのインドール誘導体は、癌細胞の増殖を阻害する活性を持つことが判明しています。特にクロロアセトアミド基は、悪性細胞のアポトーシスを誘導するメカニズムに関与している可能性があります。 類似の化合物に関する研究では、メラノーマ細胞を標的にする有望な結果が示されています 。
抗菌効果
インドール化合物は、抗菌活性、特に抗菌作用と抗真菌作用を持つことが報告されています。 クロロアセトアミド部分の存在は、この活性を強化する可能性があります。クロロ置換された化合物は、顕著な抗真菌特性を示しています 。
神経保護効果
インドール誘導体に関する研究では、神経保護効果の可能性が示されています。 3-(クロロアセトアミドエチル)インドールと構造的に類似した化合物は、神経膠細胞を酸化ストレスとアポトーシスから保護する可能性がありますが、正確なメカニズムはまだ調査中です 。
化学合成と創薬
化学合成におけるビルディングブロックとして、3-(クロロアセトアミドエチル)インドールは、さまざまな薬理活性を持つ化合物を合成するために使用できます。 その反応性と安定した構造を形成する能力により、さまざまな生物活性を持つ新規薬物の開発に役立ちます 。
Safety and Hazards
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The interaction of these compounds with their targets can lead to various effects, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . These effects can lead to downstream changes that contribute to the compound’s overall biological activity .
特性
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOXPQXFKCXXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342524 | |
| Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52191-26-1 | |
| Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the rearrangement reaction involving 2-Chloroacetyl tetrahydro-β-carbolines in the synthesis of functionalized diketopiperazines?
A1: The research paper by Davyt et al. [] highlights a crucial step in the synthesis of functionalized diketopiperazines, which involves the rearrangement of 2-Chloroacetyl tetrahydro-β-carbolines. Upon treatment with N-bromosuccinimide (NBS), these compounds undergo rearrangement to yield the desired 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide derivatives. This rearrangement is significant because it sets the stage for the subsequent cyclization reaction with primary amines, ultimately leading to the formation of the targeted functionalized diketopiperazines. This synthetic strategy offers a valuable pathway for accessing diverse diketopiperazine analogues with potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




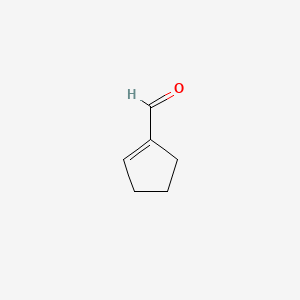

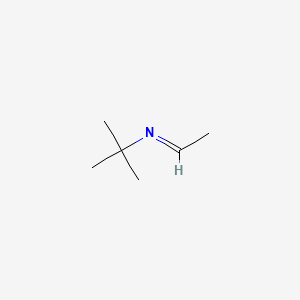
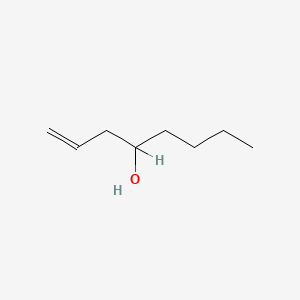



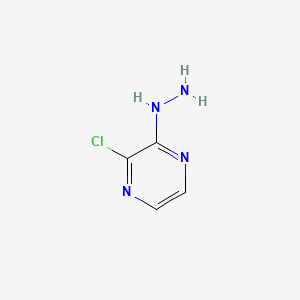
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)
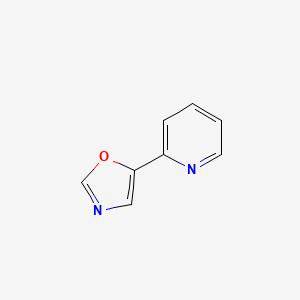

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1583926.png)
